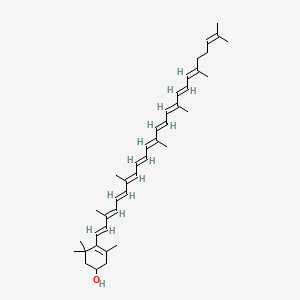

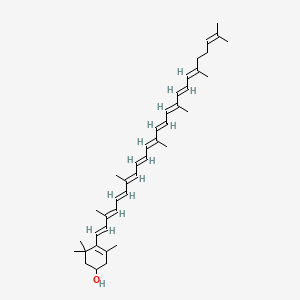

cis-Rubixanthin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

cis-Rubixanthin: is a naturally occurring carotenoid pigment found in various fruits and flowers. It is a member of the xanthophyll family, which are oxygen-containing carotenoids. The compound is known for its vibrant red-orange color and is often used as a natural colorant in food and cosmetics. Its chemical formula is C40H56O, and it has a molecular weight of 552.87204 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-Rubixanthin typically involves the isomerization of all-trans-Rubixanthin. This can be achieved through exposure to light or heat, which facilitates the transformation of the trans double bonds to cis configurations . The process requires careful control of reaction conditions to ensure the desired isomer is obtained.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fruits and flowers. The extraction process includes solvent extraction followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: cis-Rubixanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds and the oxygen-containing functional groups in the molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromic acid (H2CrO4) can be used to oxidize this compound, leading to the formation of epoxides and other oxygenated derivatives.

Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl groups in this compound to alcohols.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives often exhibit different colors and properties, making them useful in various applications .

Wissenschaftliche Forschungsanwendungen

cis-Rubixanthin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of carotenoids and their derivatives in various chemical reactions.

Biology: Investigated for its role in photosynthesis and photoprotection in plants. It is also studied for its antioxidant properties and potential health benefits.

Medicine: Explored for its potential use in preventing and treating diseases related to oxidative stress, such as cancer and cardiovascular diseases.

Industry: Used as a natural colorant in food, cosmetics, and pharmaceuticals. .

Wirkmechanismus

The mechanism of action of cis-Rubixanthin involves its ability to quench singlet oxygen and other reactive oxygen species (ROS). This antioxidant activity is attributed to the presence of conjugated double bonds, which can interact with ROS and neutralize them. The compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation, contributing to its potential health benefits .

Vergleich Mit ähnlichen Verbindungen

β-Carotene: A precursor to vitamin A and a well-known antioxidant.

Lutein: Another xanthophyll with similar antioxidant properties and health benefits.

Zeaxanthin: A carotenoid found in the retina of the eye, known for its role in eye health.

Uniqueness of cis-Rubixanthin: this compound is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other carotenoids. Its vibrant red-orange color and strong antioxidant activity make it particularly valuable in various applications .

Eigenschaften

CAS-Nummer |

29558-16-5 |

|---|---|

Molekularformel |

C40H56O |

Molekulargewicht |

552.9 g/mol |

IUPAC-Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |

InChI-Schlüssel |

ABTRFGSPYXCGMR-HNNISBQLSA-N |

Isomerische SMILES |

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C |

Kanonische SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)

![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)

![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)

![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)

![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)